molecular formula C14H16ClN5O B6086911 N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine

N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine

Cat. No. B6086911
M. Wt: 305.76 g/mol
InChI Key: HHJGRUDFWLMVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine, also known as CGP 4832, is a potent and selective inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding, maturation, and stabilization of a wide range of client proteins, including many oncogenic proteins. Therefore, Hsp90 inhibitors such as CGP 4832 have emerged as promising anticancer agents.

Mechanism of Action

N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 binds to the N-terminal ATP-binding pocket of Hsp90, thus inhibiting its ATPase activity and preventing the maturation and stabilization of client proteins. This leads to the degradation of oncogenic proteins and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 has been shown to induce the expression of heat shock proteins (Hsps) in normal cells, which may confer cytoprotection against stressors such as heat, oxidation, and radiation. However, the overexpression of Hsps has also been associated with resistance to chemotherapy and radiotherapy in cancer cells. Therefore, the effects of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 on Hsps in normal and cancer cells need to be further investigated.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 has several advantages as a research tool, including its high potency and selectivity for Hsp90, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiotherapy. However, N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 also has some limitations, such as its poor solubility in aqueous media, which may require the use of organic solvents or surfactants in experiments.

Future Directions

Several future directions for research on N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 can be identified. Firstly, the effects of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 on Hsps in normal and cancer cells need to be further investigated, as this may have important implications for its clinical development. Secondly, the combination of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 with other anticancer agents, such as immune checkpoint inhibitors, may enhance its antitumor activity and overcome resistance mechanisms. Thirdly, the development of more potent and selective Hsp90 inhibitors, based on the structure of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832, may lead to the discovery of new anticancer agents with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 involves several steps, starting from 3-chloroaniline and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. The intermediate product is then reacted with guanidine to yield N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832. The synthesis route has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 has been extensively studied in preclinical models of cancer, and has shown promising antitumor activity in various cancer types, including breast, lung, prostate, and colon cancer. N-(3-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine 4832 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and sensitize cancer cells to chemotherapy and radiotherapy.

properties

IUPAC Name

1-(3-chlorophenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-2-4-10-8-12(21)19-14(18-10)20-13(16)17-11-6-3-5-9(15)7-11/h3,5-8H,2,4H2,1H3,(H4,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJGRUDFWLMVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine

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